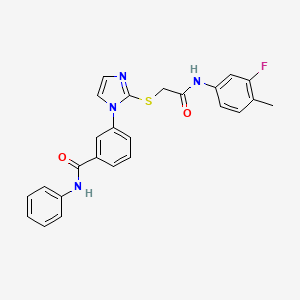

3-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, and a thioether linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

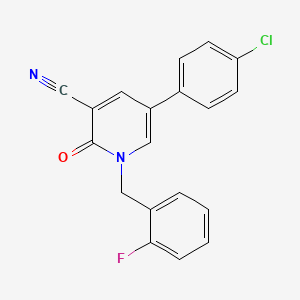

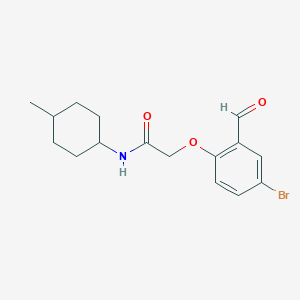

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl group would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the thioether linkage could be involved in oxidation-reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those related to the compound , have been extensively studied for their antitumor properties. Research by Iradyan et al. (2009) reviews bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and related structures, some of which have advanced to preclinical testing stages. These compounds are of interest not only for their potential as new antitumor drugs but also for their diverse biological activities, suggesting a broad scope of application in scientific research related to cancer therapy and pharmacology (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

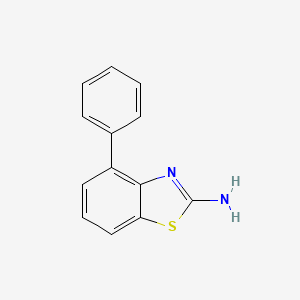

Benzazoles in Medicinal Chemistry

The combination of guanidine groups with benzazole rings, as seen in compounds like 2-guanidinobenzazoles, significantly affects their physicochemical and biological properties. These compounds are highlighted for their importance in medicinal chemistry, with applications ranging from treating rheumatoid arthritis and systemic lupus erythematosus to serving as fungicides and herbicides. This diversity in application underscores the potential of compounds like the one for research in pharmacological activities and therapeutic agent development (Rosales-Hernández, M., Mendieta-Wejebe, J., Padilla-Martínez, I., García-Báez, E., & Cruz, A., 2022).

Advanced Oxidation Processes in Environmental Science

The degradation of pharmaceuticals and other organic compounds in the environment through advanced oxidation processes (AOPs) is a critical area of research. Qutob et al. (2022) provide a comprehensive review of the degradation of acetaminophen by AOPs, detailing the kinetics, mechanisms, and by-products of the process. This research is relevant for understanding the environmental impact and fate of complex organic compounds, including the degradation pathways and potential toxicities of by-products. Such studies are essential for environmental science and pollution research, offering insights into the removal of contaminants and the protection of water resources (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O2S/c1-17-10-11-20(15-22(17)26)28-23(31)16-33-25-27-12-13-30(25)21-9-5-6-18(14-21)24(32)29-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAAKTUZOWGVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)